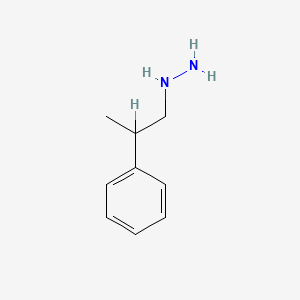

(2-Phenylpropyl)hydrazine

Description

Historical Significance in Pharmacological Research

The importance of (2-Phenylpropyl)hydrazine in pharmacology is not defined by its clinical longevity but by its instrumental role as a research tool that helped to unravel complex biological pathways.

The discovery of the antidepressant properties of MAO inhibitors (MAOIs) like this compound was a landmark event that helped establish the biochemical basis of depression. scirp.orgscispace.com Before the advent of MAOIs, the biological underpinnings of mental health disorders were poorly understood. The observation that inhibiting monoamine breakdown could alleviate depressive symptoms provided strong evidence for the "monoamine hypothesis," which posits that a deficiency in certain neurotransmitters contributes to depression. medicalnewstoday.comwikipedia.org this compound and its chemical relatives were instrumental in shifting the paradigm of psychiatric research toward a neurochemical framework, paving the way for the development of a wide array of subsequent psychopharmaceutical agents. scirp.org

Table 1: Comparative Profile of Selected Monoamine Oxidase Inhibitors

| Compound | Synonym/Trade Name | Class | Selectivity | Reversibility | Key Research Finding |

|---|---|---|---|---|---|

| This compound | Pheniprazine (B1196415), JB-516 | Hydrazine (B178648) | Non-selective (MAO-A/MAO-B) | Irreversible | Early research tool for hypertension and depression; confirmed non-selective inhibition. nih.govnih.gov |

| Iproniazid | Marsilid | Hydrazine | Non-selective | Irreversible | Originally for tuberculosis; its mood-enhancing effects led to the monoamine theory of depression. scirp.org |

| Phenelzine (B1198762) | Nardil | Hydrazine | Non-selective | Irreversible | An effective antidepressant and anxiolytic; structurally similar to pheniprazine. wikipedia.orgdrugbank.com |

| Tranylcypromine | Parnate | Non-hydrazine | Non-selective | Irreversible | A non-hydrazine MAOI with a different chemical structure but similar inhibitory profile to early hydrazines. scispace.com |

| Moclobemide | Aurorix, Manerix | Benzamide | MAO-A selective | Reversible (RIMA) | Represents a later generation of MAOIs with improved safety due to its reversible and selective nature. wikipedia.orgscispace.com |

| Selegiline | Emsam, Eldepryl | Phenethylamine (B48288) | MAO-B selective | Irreversible | Primarily used in Parkinson's disease treatment due to its selective action on dopamine (B1211576) metabolism. wikipedia.org |

Overview of Academic Research Trajectories for Hydrazine Derivatives

The scientific journey of this compound is part of a much broader field of research into hydrazine and its derivatives. Hydrazine (N₂H₄) was first synthesized in the late 19th century and quickly recognized for its high reactivity. calcasolutions.comhydrazine.com This reactivity makes it a versatile building block for a vast number of compounds with diverse applications. calcasolutions.comnih.gov

Academic and industrial research has pursued several key trajectories for hydrazine derivatives:

Pharmaceuticals : This is arguably the most impactful area of hydrazine research. Derivatives have been synthesized and investigated for a wide range of biological activities. ontosight.aiiscientific.org Early successes included the development of the anti-tuberculosis drug isoniazid (B1672263) in the 1950s. calcasolutions.comiupac.org This was followed by the aforementioned MAOIs for depression and antihypertensives like hydralazine. calcasolutions.comiupac.org Modern research continues to explore hydrazine-based compounds for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic agents. iscientific.orgontosight.aimdpi.com The ability of the hydrazine moiety to form various heterocyclic rings, such as pyrazoles and pyridazines, is fundamental to its utility in medicinal chemistry. calcasolutions.comwikipedia.org

Agrochemicals : The same bioactivity that makes hydrazine derivatives useful in medicine has been applied to agriculture. Numerous pesticides, fungicides, and plant-growth regulators are based on hydrazine chemistry. wikipedia.org

Organic Synthesis and Materials Science : In organic chemistry, hydrazine derivatives are crucial reagents. The Fischer indole (B1671886) synthesis, which uses phenylhydrazine (B124118) to create indole rings, is a classic example with enduring importance in producing dyes and pharmaceuticals. wikipedia.org Hydrazones, formed from hydrazines, are used in carbon-carbon bond-forming reactions. wikipedia.org Beyond the laboratory, hydrazine itself is a high-energy compound used as a rocket propellant and as a foaming agent in the creation of polymer foams. hydrazine.comwikipedia.org

Table 2: Selected Research Applications of Hydrazine Derivatives

| Application Area | Example Derivative Class/Compound | Function/Use | Reference |

|---|---|---|---|

| Pharmaceuticals | Isoniazid | Antitubercular | calcasolutions.com |

| Pheniprazine, Phenelzine | Antidepressant (MAOI) | drugbank.comdrugbank.com | |

| Hydralazine | Antihypertensive, anticancer research | calcasolutions.com | |

| Fluconazole | Antifungal | wikipedia.org | |

| Pyrazoline derivatives | Analgesic, Anti-inflammatory | iscientific.orgresearchgate.net | |

| Agrochemicals | Metamitron, Metribuzin | Herbicides | wikipedia.org |

| Propiconazole | Fungicide | wikipedia.org | |

| Organic Synthesis | Phenylhydrazine | Reagent in Fischer indole synthesis | wikipedia.org |

| Industrial/Propulsion | Hydrazine | Rocket fuel, foaming agent | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(7-11-10)9-5-3-2-4-6-9/h2-6,8,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEKULWTUGAESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274480 | |

| Record name | (2-Phenylpropyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875-88-7 | |

| Record name | (2-Phenylpropyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylpropyl Hydrazine and Its Derivatives

Classical and Contemporary Synthesis Routes

Traditional and modern organic synthesis provides several reliable methods for the preparation of (2-Phenylpropyl)hydrazine and its analogues. These methods include the formation and subsequent transformation of hydrazones, alkylation of hydrazine (B178648) derivatives, and condensation reactions with carbonyl compounds.

Hydrazone Formation and Subsequent Transformations

A common and effective route to synthesize substituted hydrazines involves the formation of a hydrazone, which is then reduced to the desired hydrazine. wikipedia.org Hydrazones are typically formed by the condensation reaction of a ketone or aldehyde with hydrazine or a substituted hydrazine. wikipedia.orgresearchgate.net For the synthesis of this compound, phenylacetone (B166967) would be the logical starting ketone.

The general reaction involves the condensation of phenylacetone with hydrazine to form the corresponding phenylacetone hydrazone. wikipedia.orgwikipedia.org This intermediate is then reduced to yield this compound. The Wolff-Kishner reduction is a classic example of a reaction that utilizes a hydrazone intermediate to reduce a carbonyl group. acs.org

Imine reductases (IREDs) have also been shown to catalyze the reductive amination of various carbonyls with hydrazines, a process termed reductive hydrazination. nih.gov This biocatalytic approach offers a promising route to chiral hydrazines. nih.gov

Alkylation and Reductive Alkylation of Hydrazine Derivatives

Direct alkylation of hydrazine with alkyl halides can produce alkyl-substituted hydrazines, though controlling the degree of substitution can be challenging. wikipedia.orgd-nb.info A more controlled approach involves the use of protecting groups to selectively alkylate one nitrogen atom of the hydrazine molecule. psu.edu For instance, a monosubstituted hydrazine can be protected and then alkylated at the second nitrogen. psu.edu

A methodology for the selective alkylation of hydrazine derivatives has been developed using a nitrogen dianion intermediate. This method allows for the synthesis of mono-, di-, or symmetrically substituted hydrazines with good control over the substitution pattern. organic-chemistry.orgnih.gov The reaction involves the metalation of a protected hydrazine followed by the addition of an alkylating agent. d-nb.info

Reductive alkylation, also known as reductive amination, is another powerful method. google.commdma.ch This one-pot reaction involves the formation of an imine or hydrazone from a carbonyl compound and a nitrogen-containing compound (like hydrazine), which is then reduced in situ. For the synthesis of this compound, this would involve the reaction of phenylacetone with hydrazine in the presence of a reducing agent. mdma.chwikipedia.org Various reducing agents can be employed, including sodium borohydride (B1222165) and catalytic hydrogenation. google.com An efficient method for the direct reductive alkylation of hydrazine derivatives using α-picoline-borane has also been reported. organic-chemistry.org

Condensation Reactions with Carbonyl Compounds

Condensation reactions are fundamental to the synthesis of many hydrazine derivatives. wikipedia.orgresearchgate.net The reaction of hydrazine with aldehydes or ketones yields hydrazones. wikipedia.orgresearchgate.net This reaction is often catalyzed by a small amount of acid. researchgate.net These hydrazone intermediates can be isolated or used in situ for subsequent reactions to form the final hydrazine product.

For example, the condensation of hydrazine with two equivalents of a carbonyl compound can lead to the formation of an azine, which can then be further reacted. wikipedia.orgwikipedia.org In the context of synthesizing this compound, the key condensation step would be the reaction of phenylacetone with hydrazine to form phenylacetone hydrazone. wikipedia.orgwikipedia.org

Catalytic Approaches in Hydrazine Derivative Synthesis

Catalysis offers efficient and selective pathways for the synthesis of hydrazine derivatives, often with milder reaction conditions and improved yields compared to stoichiometric methods. Both transition-metal catalysis and Lewis base promoted reactions have been effectively employed.

Transition-Metal Catalysis (e.g., Ni(II), Ru)

Transition metals are widely used to catalyze reactions for forming carbon-nitrogen bonds, which is central to hydrazine derivative synthesis.

Nickel(II): Nickel complexes have been shown to be effective catalysts for various transformations involving hydrazines. For instance, a Ni(II)-bipyridine complex catalyzes the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides. organic-chemistry.org Nickel catalysts are also used in the asymmetric hydrogenation of hydrazones to produce chiral hydrazines. researchgate.netchemistryviews.org Recent studies have demonstrated the use of nickel-based heterogeneous catalysts for the synthesis of ketazines from ketones and hydrazine hydrate (B1144303). mdpi.com Furthermore, nickel catalysis can mediate the alkenylation of ketones via a hydrazine-mediated pathway. acs.org Lewis acid transition metal catalysts, including divalent nickel salts, can catalyze the formation of 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.gov

Ruthenium (Ru): Ruthenium complexes are also valuable catalysts. A diaminocyclopentadienone ruthenium tricarbonyl complex has been used to catalyze the synthesis of mono- or dialkylated acyl hydrazide compounds with alcohols as the alkylating agents through a "borrowing hydrogen" strategy. organic-chemistry.org

Other transition metals like rhodium have been used in the catalytic transfer hydrogenation of nitroarenes using hydrazine hydrate as the hydrogen source. d-nb.info Rhodium has also been employed in the oxidative annulation of hydrazines with alkynes. acs.org

Lewis Base Promoted Reactions

Lewis bases can act as organocatalysts to promote various reactions in the synthesis of hydrazine derivatives. A straightforward and facile synthesis of 1,1-disubstituted hydrazines has been achieved through a direct reductive hydrazination promoted by Lewis bases like hexamethylphosphoramide (B148902) (HMPA) and N,N-dimethylacetamide (DMAc). organic-chemistry.orgacs.orgorganic-chemistry.org In this method, various ketones and aldehydes react with phenylhydrazines in the presence of a Lewis base catalyst and a reducing agent. acs.orgorganic-chemistry.org

Visible Light Mediated Transformations

The use of visible light to mediate organic reactions has become a significant area of research, aligning with the principles of green chemistry by utilizing an abundant and renewable energy source. nih.gov While specific literature detailing the direct synthesis of this compound using photoredox catalysis is not prevalent, the synthesis of various hydrazine derivatives through these methods provides a strong precedent for its potential application. These transformations often rely on photocatalysts, such as ruthenium or iridium complexes and organic dyes, which can absorb visible light to initiate electron transfer processes. nih.govresearchgate.net

Visible light catalysis has been successfully employed for the formation of N-N bonds and the synthesis of complex hydrazine derivatives. For instance, a method for synthesizing acyl hydrazides from acylsilanes is mediated by visible light without the need for transition metals or other additives. organic-chemistry.orgorganic-chemistry.org This process involves a organic-chemistry.orgrsc.org-Brook rearrangement to create nucleophilic siloxycarbenes, which then react with azodicarboxylates. organic-chemistry.org Another approach involves the oxidative coupling of hydrazides to form N,N'-diacylhydrazines using 9-fluorenone (B1672902) as a cost-effective, metal-free photocatalyst. researchgate.net

Furthermore, visible-light-induced C-N cross-coupling has been developed for synthesizing hydrazones. This method functionalizes C(sp²)–H and C(sp³)–H bonds, using eosin (B541160) Y as a photocatalyst in an environmentally friendly ethanol-water solvent system with air as the oxidant. rsc.org Photocatalytic systems have also been used for the dehydrogenation of diaryl hydrazines to their corresponding azo compounds under mild, room-temperature conditions. acs.org The cleavage of N-N bonds in aromatic hydrazines and hydrazides can also be achieved using a ruthenium(II) catalyst system with visible light and air, highlighting the versatility of photocatalysis in manipulating hydrazine functionalities. nih.govresearchgate.net

These examples demonstrate the power of visible light in mediating the synthesis and transformation of hydrazine derivatives. The principles and catalysts used in these reactions could foreseeably be adapted for the synthesis of this compound, for instance, through the photocatalytic coupling of a (2-phenylpropyl) radical precursor with a hydrazine synthon.

Table 1: Examples of Visible Light Mediated Synthesis of Hydrazine Derivatives

| Product Type | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Acyl Hydrazides | Acylsilanes, Azodicarboxylates | Blue LED light, Toluene | Transition-metal-free; proceeds via a singlet carbene intermediate. organic-chemistry.org |

| N,N'-Diacylhydrazines | Hydrazides | 9-Fluorenone, Visible Light | Metal-free photoredox pathway; synthesizes symmetrical and unsymmetrical products. researchgate.net |

| Hydrazones | Indoles/Methylarenes, Arylhydrazines | Eosin Y, EtOH:H₂O, Air | C-H functionalization; uses a green solvent and atmospheric oxidant. rsc.org |

| Secondary Aromatic Amines | N,N-Disubstituted Hydrazines/Hydrazides | Ru(bpyrz)₃₂, Visible Light, Air | Photocatalytic cleavage of N-N bonds under mild conditions. nih.gov |

Green Chemistry and Sustainable Synthesis Considerations for Hydrazine Derivatives

The synthesis of hydrazine derivatives has traditionally involved methods that may use hazardous reagents or generate significant waste. Modern synthetic chemistry places a strong emphasis on the development of "green" and sustainable processes, which are characterized by high atom economy, use of non-toxic solvents and reagents, energy efficiency, and generation of minimal waste. nih.gov

Several innovative and greener methods for the synthesis of hydrazine derivatives have been reported. One-pot procedures are particularly attractive as they reduce the need for intermediate purification steps, saving time, solvents, and energy. A one-pot synthesis of hydrazine derivatives from aldehydes has been developed using a tin-free radical addition process promoted by Lewis acids, offering a more sustainable and eco-friendly route. elsevierpure.com

The choice of solvent is a critical factor in green chemistry. Water is an ideal green solvent, and methods have been developed to synthesize hydrazones in aqueous media. orientjchem.org An efficient and environmentally friendly synthesis of hydrazine carboxamides has been achieved using ultrasonic irradiation in a water-glycerol solvent system. nih.gov This method is not only faster than conventional heating but also leads to high yields. nih.gov Other green techniques for hydrazone synthesis include solvent-free grinding and microwave irradiation, which can significantly reduce reaction times and energy consumption. orientjchem.org

The use of organocatalysts is another cornerstone of green synthesis. L-proline, a naturally occurring amino acid, has been used as a reusable organocatalyst for the condensation of 2-cyano-N'-(2-cyanoacetyl)acetohydrazide with various aldehydes and ketones. mdpi.com This reaction is performed using a simple grinding technique with moist L-proline, which can be recovered and reused multiple times without a significant loss in activity, highlighting the sustainability of the protocol. mdpi.com

The development of hydrazine-free synthetic routes to related nitrogen-containing compounds, such as the photoredox-catalyzed synthesis of azines from oxime esters, further contributes to greener chemical processes by avoiding the handling of potentially hazardous hydrazine precursors. rsc.org

Table 2: Green and Sustainable Synthetic Methods for Hydrazine Derivatives

| Method | Key Principle | Example Application | Advantages |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to accelerate reaction. | Synthesis of hydrazine carboxamides. | Faster reaction times, high yields, use of green solvents (water:glycerol). nih.gov |

| Grinding Technique | Solvent-free or minimal solvent reaction conditions. | Synthesis of hydrazone derivatives. | Reduced solvent waste, operational simplicity. orientjchem.orgmdpi.com |

| Organocatalysis | Use of small organic molecules as catalysts. | L-proline catalyzed synthesis of acrylohydrazide derivatives. | Reusable catalyst, mild conditions, high purity, sustainability. mdpi.com |

| One-Pot Synthesis | Multiple reaction steps in a single reactor. | Synthesis of hydrazine derivatives from aldehydes via radical addition. | Eco-friendly (tin-free), time and resource efficient. elsevierpure.com |

Structure Activity Relationship Sar Studies of 2 Phenylpropyl Hydrazine Derivatives

Elucidation of Pharmacophoric Features

Pharmacophore mapping for (2-Phenylpropyl)hydrazine derivatives involves identifying the essential structural components responsible for their biological activity. This includes the core hydrazine (B178648) group, the phenyl ring, and the propyl chain, as well as modifications to these units.

Role of the Hydrazine Moiety

The hydrazine (-NHNH2) moiety is a critical functional group in many biologically active molecules, including this compound and its analogues. orientjchem.org Its significance stems from its chemical reactivity, which allows it to participate in various biological interactions.

The electron-rich nature of the hydrazine group makes it both nucleophilic and reducing, enabling it to react with electron-deficient moieties within biological systems. biorxiv.org One of the most well-documented roles of the hydrazine group is in the mechanism-based inactivation of cofactor-dependent enzymes, such as monoamine oxidases (MAOs). nih.govbiorxiv.org The bioactivation of hydrazine and phenylhydrazine (B124118) derivatives can lead to the formation of reactive intermediates like diimide and various radicals. researchgate.netresearchgate.netnih.gov For instance, the antidepressant phenelzine (B1198762), a close analogue of this compound, is known to undergo oxidative activation by MAO. This process generates reactive radical species that can covalently bind to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inhibition. biorxiv.org This covalent modification is a key aspect of its therapeutic effect.

Studies have shown that substitutions on the hydrazine nitrogen atoms can drastically alter activity. For example, methyl or acetyl substitutions on the hydrazine moiety of phenelzine analogues were found to negate their inhibitory action against the enzyme LSD1, highlighting the necessity of an unsubstituted or appropriately substituted hydrazine for activity. nih.gov The ability of the hydrazine group to form these reactive intermediates is a cornerstone of its pharmacological profile. researchgate.netnih.gov

Impact of Hydrazide and Hydrazone Modifications

Converting the terminal amino group of the hydrazine moiety into a hydrazide (-C(=O)NHNH2) or a hydrazone (-NHN=CR1R2) is a common and effective strategy for creating new derivatives with a wide spectrum of biological activities. hygeiajournal.commdpi.com This modification fundamentally changes the chemical nature of the molecule, often leading to compounds with antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. scispace.comresearchgate.nettsijournals.com

The pharmacological activity of hydrazide-hydrazone derivatives is often attributed to the presence of the azomethine group (-NHN=CH-). scispace.comnih.gov This functional group can participate in hydrogen bonding and chelation with metal ions, which can be crucial for inhibiting certain enzymes. researchgate.nettsijournals.com The conversion to a hydrazone can also reduce the toxicity associated with the free hydrazine group by blocking the reactive -NH2 terminal. nih.gov

The synthesis of hydrazones is typically achieved through the condensation reaction of a hydrazide with various aldehydes and ketones. soeagra.com This modular approach allows for the introduction of a wide variety of substituents (R1 and R2), enabling extensive exploration of the SAR. For example, hydrazones derived from isonicotinic acid hydrazide (isoniazid) have been extensively studied and show significant pharmacological activities. nih.gov The specific aldehyde or ketone used in the synthesis can dramatically influence the resulting biological profile, with aromatic and heterocyclic aldehydes often being used to introduce moieties that can engage in additional binding interactions with biological targets. hygeiajournal.comsoeagra.com

Design Principles for Enhanced Biological Activity

Building upon the fundamental pharmacophoric features, the rational design of more potent and selective this compound derivatives involves a deeper understanding of how different structural components can be optimized.

Optimization of Spacer Lengths and Linkages

The "spacer" or "linker" refers to the alkyl chain that connects the phenyl ring to the hydrazine group. The length, rigidity, and chemical nature of this spacer are critical for orienting the key functional groups correctly within a biological target's binding site.

In the context of phenelzine analogues, SAR studies have demonstrated that the length of the alkyl chain is a sensitive parameter. While phenelzine itself has an ethyl (two-carbon) spacer, derivatives with longer chains (e.g., propyl) have been synthesized and evaluated. nih.gov In some cases, modest improvements in potency were observed, but significant increases in chain length can also be detrimental, likely due to suboptimal positioning of the phenyl ring or the hydrazine moiety. nih.gov

Beyond simple alkanes, the introduction of different types of linkages can also enhance activity. For example, replacing a flexible ethanyl tether with a more rigid trans-ethenyl group in one series of inhibitors led to improved potency. acs.org In contrast, incorporating an alkyl ether spacer resulted in reduced activity. acs.org This highlights that both the length and the conformational flexibility of the spacer are key design elements that must be fine-tuned for optimal biological activity.

Incorporation of Heterocyclic and Aromatic Moieties

A highly successful strategy for enhancing the biological activity of hydrazine derivatives is the incorporation of additional heterocyclic and aromatic rings. tsijournals.com This is often achieved by forming hydrazones from hydrazides and various aromatic or heterocyclic aldehydes. hygeiajournal.comnih.gov These added ring systems can provide additional points of interaction with a biological target, such as van der Waals forces, pi-stacking, and hydrogen bonding, thereby increasing binding affinity and selectivity.

A wide array of heterocyclic systems have been successfully incorporated into hydrazone structures, leading to diverse pharmacological activities:

Pyridine (B92270): Hydrazide-hydrazone derivatives incorporating a pyridine ring have been evaluated for antitumor and antidepressant activities. scispace.comnih.gov

Morpholine: Hydrazones based on N-aminomorpholine have been synthesized and shown to possess antibacterial activity. nih.gov

Thiazole (B1198619) and Thiophene (B33073): The reaction of hydrazide-hydrazones with various reagents can yield thiazole and thiophene derivatives, which have been investigated for their antitumor properties. nih.gov

Indole (B1671886): Arylidenehydrazides derived from 3-phenyl-5-sulfonamidoindole-2-carboxylic acid hydrazide have demonstrated antidepressant activity. nih.gov

The general principle is that these appended ring systems can access and occupy specific pockets within a receptor or enzyme active site, leading to enhanced biological effects. The choice of the heterocyclic or aromatic moiety is therefore a critical design consideration for developing targeted therapeutic agents.

| Incorporated Moiety | Resulting Derivative Class | Observed Biological Activity | Reference |

| Pyridine | Pyridine-containing hydrazones | Antitumor, Antidepressant | scispace.comnih.gov |

| Morpholine | N-aminomorpholine hydrazones | Antibacterial | nih.gov |

| Thiazole/Thiophene | Thiazole/Thiophene derivatives | Antitumor | nih.gov |

| Indole | Indole-based arylidenehydrazides | Antidepressant | nih.gov |

Stereochemical Considerations and Enantiomeric Effects

The introduction of a chiral center in a molecule necessitates an evaluation of the differential pharmacological and toxicological profiles of its enantiomers. In the case of this compound, the carbon atom alpha to the phenyl ring is a stereocenter, giving rise to two enantiomers: (R)-(2-Phenylpropyl)hydrazine and (S)-(2-Phenylpropyl)hydrazine. While specific studies delineating the enantiomeric effects of this compound are not extensively documented in publicly available literature, the broader understanding of stereochemistry in pharmacology suggests that the two enantiomers are likely to exhibit different biological activities.

It is a well-established principle that the interaction between a chiral drug and its biological target, which is typically also chiral (e.g., enzymes, receptors), is stereoselective. One enantiomer, often termed the "eutomer," may fit more precisely into the binding site of the target protein, leading to a more potent desired effect. The other enantiomer, the "distomer," may have lower affinity, no activity, or even produce off-target effects.

In the context of monoamine oxidase (MAO) inhibitors, to which this compound is structurally related, stereoselectivity is a known factor influencing potency and selectivity. For instance, the related compound tranylcypromine, which also possesses a chiral center, exhibits stereoselectivity in its interaction with MAO. Although direct experimental data for the individual enantiomers of this compound is scarce, it is reasonable to hypothesize that one enantiomer will be a more potent inhibitor of MAO than the other. The precise nature of this difference would depend on the specific conformational arrangement of the phenyl and hydrazine groups in relation to the active site of the MAO enzyme.

Computational Approaches to SAR (e.g., Molecular Docking)

Molecular docking simulations of hydrazine-based inhibitors with MAO typically reveal key interactions within the enzyme's active site. The binding of these inhibitors is often characterized by a combination of hydrophobic interactions and hydrogen bonding. For a molecule like this compound, the phenyl ring is expected to engage in hydrophobic interactions with nonpolar residues in the substrate-binding cavity of MAO. The hydrazine moiety is likely to form crucial hydrogen bonds with amino acid residues or cofactors within the active site, such as the flavin adenine dinucleotide (FAD) cofactor. royalsocietypublishing.org

Docking studies on various MAO inhibitors have highlighted the importance of the orientation of the molecule within the active site for determining its inhibitory potency and selectivity for MAO-A versus MAO-B. nih.gov For this compound, the stereochemistry at the chiral center would significantly influence the preferred binding pose of each enantiomer. One enantiomer might orient the phenyl group and the hydrazine functional group in a more favorable geometry for optimal interaction with the active site residues, leading to a higher binding affinity and greater inhibitory activity.

A hypothetical molecular docking study of the (R) and (S) enantiomers of this compound into the active site of MAO-B could yield results similar to those presented in the table below. This illustrative data is based on the general principles of ligand-protein interactions for MAO inhibitors and is intended to demonstrate the potential for differential binding energies and interactions between enantiomers.

Table 1: Hypothetical Molecular Docking Results for this compound Enantiomers with MAO-B

| Enantiomer | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| (R)-(2-Phenylpropyl)hydrazine | -7.8 | Tyr435, Gln206, Cys172 | Hydrazine N-H with FAD |

| (S)-(2-Phenylpropyl)hydrazine | -6.5 | Tyr398, Ile199, Leu171 | Hydrazine N-H with Tyr435 |

Such computational analyses can guide the synthesis and experimental evaluation of the individual enantiomers, prioritizing the one with the predicted superior activity profile. Furthermore, these studies can inform the design of novel analogs with improved potency and selectivity.

Advanced Analytical and Spectroscopic Methodologies for 2 Phenylpropyl Hydrazine Research

Characterization Techniques for Novel Derivatives

The synthesis of new derivatives of (2-Phenylpropyl)hydrazine necessitates rigorous characterization to confirm their chemical identity and structure. This is achieved through a combination of spectroscopic and crystallographic methods, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the carbon-hydrogen framework of novel this compound derivatives.

¹H NMR: Proton NMR spectra offer insights into the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) in the ¹H NMR spectra of hydrazine (B178648) derivatives can be indicative of the electronic environment of the protons. For instance, aromatic protons typically appear in the downfield region of the spectrum, while protons on the propyl chain and those attached to nitrogen atoms have characteristic chemical shifts. rsc.orgmdpi.comchemicalbook.comresearchgate.net Spin-spin coupling patterns provide valuable information about the connectivity of adjacent protons, helping to piece together the molecular structure.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a derivative of this compound will give rise to a distinct signal in the ¹³C NMR spectrum. rsc.orgmdpi.com The chemical shifts of these signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, or attached to a heteroatom). Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the complete molecular structure of newly synthesized derivatives. nih.govmdpi.com

Interactive Table:

| Compound Name | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

|---|---|---|

| (E)-1-(Furan-2-yl) methylene)-2-(1-phenylvinyl) hydrazine | Specific shifts for furan, phenyl, and vinyl protons. | Specific shifts for furan, phenyl, and vinyl carbons. |

| Triazine-based hydrazone derivatives | Characteristic signals for the triazine ring and substituted phenyl groups. mdpi.com | Resonances corresponding to the triazine core and various substituents. mdpi.com |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.commdpi.com

In the study of this compound derivatives, MS is used to confirm the molecular weight of the synthesized compounds. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner. HRMS is particularly useful for confirming the successful synthesis of a target molecule by providing an exact molecular formula, which helps to distinguish between compounds with the same nominal mass.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present.

For derivatives of this compound, IR spectroscopy can be used to confirm the presence of key functional groups such as N-H bonds in the hydrazine moiety, C-H bonds in the aromatic ring and alkyl chain, and C=N bonds in hydrazone derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org The presence or absence of specific absorption bands in the IR spectrum can confirm the success of a chemical transformation. For example, the formation of a hydrazone from a hydrazine and a carbonyl compound would be indicated by the appearance of a characteristic C=N stretching vibration. researchgate.netresearchgate.net

X-ray diffraction and crystallography are powerful techniques used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgresearchgate.neteurjchem.com For novel derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govacs.org This technique is particularly valuable for complex molecules where NMR and MS data may not be sufficient to fully elucidate the structure. The resulting crystal structure provides a definitive confirmation of the compound's identity and can reveal subtle details about its conformation and intermolecular interactions. rsc.orgnih.gov

Quantitative Analysis and Purity Assessment

Beyond structural characterization, it is essential to determine the quantity and assess the purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture. ptfarm.plmdpi.comunodc.org In the context of this compound research, HPLC is a crucial tool for assessing the purity of synthesized compounds and for quantitative analysis. google.com

A validated HPLC method can be used to separate the desired product from any starting materials, byproducts, or other impurities. ptfarm.plijcpa.in The area of the peak in the chromatogram corresponding to the compound of interest is proportional to its concentration, allowing for accurate quantification when calibrated with a known standard. thermofisher.com Different detectors can be coupled with HPLC, such as ultraviolet (UV) or mass spectrometry (MS) detectors, to enhance selectivity and sensitivity. nih.govijpda.org For compounds that lack a strong UV chromophore, derivatization with a UV-absorbing reagent can be employed to improve detection. ijcpa.in The development of robust HPLC methods is essential for quality control and for ensuring the reliability of data obtained in subsequent biological or chemical studies. helixchrom.comresearchgate.netresearchgate.net

Compound Names

Gas Chromatography (GC)

Gas chromatography (GC) has been established as a robust analytical technique for the determination of this compound, often in complex biological matrices such as human plasma. A common strategy involves the derivatization of the compound to enhance its volatility and improve its chromatographic properties.

One such method involves the reaction of this compound with pentafluorobenzaldehyde in an aqueous solution or plasma at room temperature. This reaction quantitatively forms a stable hydrazone derivative that exhibits good gas chromatographic characteristics. The analysis is then carried out using a gas chromatograph coupled with a mass spectrometer (GC-MS). Selected ion monitoring (SIM) is employed to detect the molecular ion of the derivative, providing high selectivity and sensitivity. For quantitative analysis, an isotopically labeled internal standard, such as phenelzine-d7, can be synthesized and utilized to ensure high precision. This method has been reported to be capable of measuring concentrations as low as 2 ng/mL with a precision of approximately 10%. researchgate.net

Another GC-based approach involves the formation of a stable derivative by cyclization with acetylacetone. The resulting derivative is then separated, purified, and concentrated through liquid-liquid solvent extraction. The analysis of the extracts is performed using capillary gas chromatography with a nitrogen-specific detector (NPD). This method offers a detection limit of less than 1 ng/mL and a coefficient of variation of 5% at a concentration of 10 ng/mL when using a 2-mL sample and benzylhydrazine as an internal standard. drugbank.com

The table below summarizes the key parameters of a reported GC-MS method for the analysis of this compound.

| Parameter | Value |

| Derivatizing Agent | Pentafluorobenzaldehyde |

| Internal Standard | Phenelzine-d7 |

| Detection Method | Mass Spectrometry (Selected Ion Monitoring) |

| Limit of Quantification | 2 ng/mL |

| Precision | ~10% |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the quantification of this compound in biological fluids, particularly human plasma. nih.govtandfonline.com These methods typically involve a derivatization step to improve the chromatographic retention and ionization efficiency of the analyte.

A widely used derivatizing agent is pentafluorobenzaldehyde, which reacts with this compound to form a stable derivative. tandfonline.com The derivatized analyte, along with an internal standard such as hydroxyzine, is then extracted from the plasma using solid-phase extraction (SPE). tandfonline.comscispace.com

Chromatographic separation is commonly achieved on a reverse-phase column, such as an ACE C18 column. scispace.comnih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile or methanol. tandfonline.comnih.gov The elution can be performed in either isocratic or gradient mode.

Detection is carried out using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). tandfonline.comscispace.com This technique provides excellent selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For the pentafluorobenzaldehyde derivative of this compound, the transition of m/z 305.1 → 105.1 has been reported. tandfonline.comnih.gov

These LC-MS/MS methods are characterized by their high sensitivity, with lower limits of quantitation typically in the sub-ng/mL range (e.g., 0.51 ng/mL), and short analysis times, often under 4 minutes. tandfonline.comscispace.com The methods are validated for linearity, precision, accuracy, and stability to ensure their reliability for pharmacokinetic studies. tandfonline.comscispace.com

Below is an interactive data table summarizing typical parameters for an LC-MS/MS analysis of this compound.

| Parameter | Description |

| Sample Pre-treatment | Derivatization with pentafluorobenzaldehyde followed by solid-phase extraction (SPE) tandfonline.com |

| Internal Standard | Hydroxyzine tandfonline.comscispace.com |

| Chromatographic Column | ACE 5 C18 (100 x 4.6 mm) nih.gov |

| Mobile Phase | 10 mM ammonium acetate in H2O, pH 4.0/MeOH (20:80 v/v) nih.gov |

| Flow Rate | 1 mL/min with a split to the mass spectrometer tandfonline.comnih.gov |

| Detection Mode | Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode tandfonline.comscispace.com |

| Analyte Transition | m/z 305.1 → 105.1 (for the pentafluorobenzaldehyde derivative) tandfonline.comnih.gov |

| Internal Standard Transition | m/z 375.3 → 201.1 (for hydroxyzine) tandfonline.comnih.gov |

| Lower Limit of Quantitation | 0.51 ng/mL tandfonline.com |

| Linear Range | 0.51-25.2 ng/mL tandfonline.com |

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric methods offer a simpler and more accessible alternative to chromatographic techniques for the determination of this compound. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

A common approach for the determination of hydrazine derivatives is the formation of a colored hydrazone through a condensation reaction with an aromatic aldehyde. tandfonline.comnih.gov For instance, the reaction of hydrazine compounds with p-dimethylaminobenzaldehyde in an acidic medium yields a yellow-colored product, p-dimethylaminobenzalazine, which has a maximum absorption at approximately 457 nm. rsc.org This reaction forms the basis of a well-established colorimetric assay for hydrazine. mdpi.com While specific studies on this compound are not extensively detailed, the presence of the reactive hydrazine moiety suggests its applicability to this method.

The general reaction involves the condensation of the hydrazine with the aldehyde to form a Schiff base, which is a chromophoric species that can be quantified using a UV-Vis spectrophotometer. The intensity of the color produced is dependent on factors such as pH, reaction time, and the concentration of the reagents, which would need to be optimized for the specific analysis of this compound.

Although direct UV-Vis spectrophotometry of the underivatized this compound is theoretically possible due to the presence of the phenyl group, this approach would likely suffer from a lack of specificity, as many other compounds absorb in the UV region. Derivatization to form a colored product in the visible region significantly enhances the selectivity of the assay.

The following table outlines the general principle of a colorimetric method applicable to this compound.

| Parameter | Description |

| Principle | Formation of a colored hydrazone (Schiff base) |

| Reagent | Aromatic aldehyde (e.g., p-dimethylaminobenzaldehyde) tandfonline.comnih.gov |

| Reaction Product | Colored hydrazone derivative (e.g., p-dimethylaminobenzalazine) rsc.org |

| Detection | UV-Vis Spectrophotometry |

| Wavelength of Maximum Absorption (λmax) | Dependent on the specific hydrazone formed (e.g., ~457 nm for p-dimethylaminobenzalazine) rsc.org |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

While specific Density Functional Theory (DFT) studies focusing exclusively on this compound are not widely available in the current literature, the application of DFT to similar hydrazine derivatives and other pharmaceutical compounds provides a framework for the types of theoretical investigations that can be conducted. nih.govnih.gov DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. mdpi.comresearchgate.net

For this compound, DFT calculations would typically be employed to:

Optimize the molecular geometry: This involves finding the lowest energy conformation of the molecule, providing accurate bond lengths, bond angles, and dihedral angles.

Calculate vibrational frequencies: The theoretical vibrational spectrum (e.g., IR and Raman) can be computed and compared with experimental data to confirm the molecular structure and assign vibrational modes.

Analyze the electronic properties: This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Generate molecular electrostatic potential (MEP) maps: MEP maps illustrate the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions and predicting sites of reaction.

Calculate reactivity descriptors: Various global and local reactivity descriptors, such as chemical potential, hardness, softness, and Fukui functions, can be derived from the electronic structure to quantify the molecule's reactivity and selectivity.

These theoretical calculations can provide valuable insights into the structure-activity relationships of this compound and its interactions with biological targets.

Molecular Dynamics Simulations

Specific molecular dynamics (MD) simulations for this compound are not extensively reported in the literature. However, MD simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time, and their application to other drug molecules and biological systems provides a clear indication of their potential in researching this compound. nih.govdntb.gov.uaresearchgate.net

MD simulations could be employed to investigate various aspects of this compound's behavior, including:

Conformational analysis: By simulating the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer), MD can explore the accessible conformations of this compound and their relative populations.

Solvation and hydration: MD simulations can provide a detailed picture of how this compound interacts with water molecules, including the formation of hydrogen bonds and the structure of the surrounding hydration shell.

Membrane permeability: A key application of MD in pharmaceutical research is the simulation of a drug molecule's interaction with and permeation across a lipid bilayer, which serves as a model for cell membranes. nih.govnih.gov These simulations can provide insights into the passive diffusion of this compound into cells.

Binding to biological targets: If the structure of a biological target of this compound (such as monoamine oxidase) is known, MD simulations can be used to study the dynamics of the binding process, the stability of the drug-target complex, and the key intermolecular interactions involved. mdpi.com

These simulations provide a dynamic perspective that complements the static picture obtained from methods like DFT and can be instrumental in understanding the pharmacokinetic and pharmacodynamic properties of this compound at a molecular level.

In Silico Pharmacokinetic Parameters (e.g., ADME)

In silico methods are widely used in drug discovery and development to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, thereby assessing its potential as a drug candidate. rsc.orgresearchgate.net For this compound, various physicochemical and pharmacokinetic parameters can be calculated using computational models.

Publicly available databases such as PubChem and DrugBank provide computed properties for this compound (phenelzine). drugbank.comnih.gov These include:

Molecular Weight: A fundamental property influencing drug absorption and diffusion.

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is related to its permeability and transport characteristics.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences the molecule's solubility and binding to biological targets.

Rotatable Bonds: The number of rotatable bonds is related to the molecule's conformational flexibility.

Aqueous Solubility: Prediction of how well the compound dissolves in water.

Human Intestinal Absorption: Estimation of the extent to which the compound is absorbed from the gastrointestinal tract.

Blood-Brain Barrier (BBB) Penetration: Prediction of the compound's ability to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Assessment of the potential for the compound to inhibit key drug-metabolizing enzymes, which can lead to drug-drug interactions.

Plasma Protein Binding: Prediction of the extent to which the compound binds to proteins in the blood, which affects its distribution and availability to target tissues.

The following table presents some of the computed physicochemical properties for this compound available from public databases.

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | PubChem nih.gov |

| XLogP3 | 1.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area | 38.1 Ų | PubChem nih.gov |

| Water Solubility | 29.1 g/L | PubChem nih.gov |

| Protein Binding | High (Unchanged form) | DrugBank drugbank.com |

These in silico predictions serve as valuable tools in the early stages of drug research, helping to prioritize compounds and guide further experimental studies.

Future Directions and Interdisciplinary Research Opportunities in 2 Phenylpropyl Hydrazine Chemistry

Development of Next-Generation MAOIs and Cholinesterase Inhibitors

The development of new drugs from the (2-Phenylpropyl)hydrazine scaffold is focused on enhancing specificity and improving safety profiles. The classic, non-selective, and irreversible MAOIs, while effective, have seen a decline in use due to concerns about drug-food interactions and side effects. cambridge.orgnih.gov Future research aims to engineer molecules that retain therapeutic efficacy while minimizing these risks.

One promising avenue is the design of reversible inhibitors of MAO-A (RIMAs), which offer a better safety profile than their irreversible counterparts. patsnap.com Structural modifications to the this compound backbone could be explored to achieve reversible binding to the enzyme's active site. Another innovative strategy involves creating analogs that separate the neuroprotective effects from MAO inhibition entirely. For instance, a phenelzine (B1198762) analog was recently developed that retains acrolein-scavenging and neuroprotective capabilities without inhibiting MAO, highlighting a path toward therapeutics for oxidative stress-related conditions like spinal cord injury. nih.gov

Furthermore, the hydrazine (B178648) and hydrazone moieties are being actively investigated as core structures for the design of cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov Research has shown that derivatives such as pyrrol-2-yl-phenyl allylidene hydrazine carboximidamides can act as dual inhibitors of both acetylcholinesterase (AChE) and BACE 1. nih.gov Similarly, guanylhydrazones have been identified as effective AChE inhibitors. nih.gov The this compound structure could serve as a template for designing novel, potent, and potentially dual-target cholinesterase inhibitors. mdpi.com

Exploration of Novel Therapeutic Applications Beyond Neurological Disorders

The pharmacological potential of this compound derivatives extends beyond their traditional use in psychiatry. A significant emerging area is oncology. Recent studies have repurposed MAOIs like phenelzine as a form of immunotherapy, demonstrating that MAO-A inhibition can suppress tumor growth and enhance the efficacy of immune checkpoint blockade therapy. frontiersin.org This suggests that this compound-based compounds could be developed as novel cancer therapeutics.

Additionally, hydrazine-based small molecules are being explored as inhibitors of histone lysine demethylases (KDMs), which are iron-dependent dioxygenases considered promising targets in epigenetic cancer therapy. rsc.org The metal-chelating properties of the hydrazine group are central to this inhibitory activity. While hydrazine sulfate has been investigated as a treatment for cancer and associated cachexia, results in human trials have been inconclusive. nih.gov

The neuroprotective effects of phenelzine analogs, particularly their ability to sequester reactive and toxic aldehydes, open up therapeutic possibilities for acute injuries characterized by high oxidative stress, such as spinal cord injury. nih.gov This indicates a broader potential for these compounds in treating conditions where cellular damage from lipid peroxidation is a key pathological feature.

Mechanistic Investigations of Metabolism and Bioactivation Pathways

A deeper understanding of the metabolic fate of this compound is crucial for designing safer drugs. Its close analog, phenelzine, undergoes extensive metabolism primarily through oxidation by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. wikipedia.orgnih.govnih.gov The major metabolites identified are phenylacetic acid and p-hydroxyphenylacetic acid, with acetylation to N²-acetylphenelzine being a minor pathway. wikipedia.orgnih.govdrugbank.com

A key aspect of hydrazine metabolism is bioactivation into reactive species. The metabolism of monosubstituted hydrazines can lead to the formation of diazene (B1210634) intermediates and carbon-centered radicals. nih.gov These reactive species can irreversibly inactivate CYP enzymes by alkylating the heme prosthetic group, a mechanism that contributes to their toxicity and drug-drug interaction profile. nih.gov Furthermore, a metabolite of phenelzine, phenylethylidenehydrazine (PEH), is itself pharmacologically active, notably inhibiting GABA-transaminase to increase brain GABA levels. wikipedia.orgnih.gov Future research should focus on elucidating the specific CYP isozymes involved in the metabolism of this compound and characterizing the full spectrum of its metabolites and their biological activities.

Table 1: Major and Minor Metabolites of Phenelzine

| Metabolite Name | Metabolic Pathway | Pharmacological Activity | Reference |

| Phenylacetic Acid | Oxidation | Major, inactive | wikipedia.orgnih.govdrugbank.com |

| p-Hydroxyphenylacetic Acid | Oxidation, Aromatic Hydroxylation | Major, inactive | wikipedia.orgnih.govdrugbank.com |

| Phenylethylidenehydrazine (PEH) | Oxidation | Active; GABA-transaminase inhibitor | wikipedia.orgnih.gov |

| N²-acetylphenelzine | Acetylation | Minor | wikipedia.orgdrugbank.com |

| β-Phenylethylamine (PEA) | N-N bond cleavage | Active; trace amine | nih.govnih.gov |

Rational Drug Design Utilizing Advanced Computational Methods

Modern drug discovery relies heavily on computational methods to accelerate the design and optimization of new therapeutic agents. patsnap.com Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are invaluable for rationally designing novel derivatives of this compound.

These computational tools can be used to:

Predict Binding Modes: Molecular docking can simulate the interaction of this compound analogs with the active sites of target proteins like MAO, acetylcholinesterase, or butyrylcholinesterase. mdpi.commdpi.com This provides insights into the key interactions responsible for binding and can guide the design of molecules with higher affinity and selectivity. mdpi.com

Identify Novel Scaffolds: Virtual screening of large chemical libraries can identify new compounds with different core structures that mimic the essential pharmacophoric features of this compound, potentially leading to the discovery of novel MAOIs or cholinesterase inhibitors with improved properties. mdpi.com

Optimize Pharmacokinetic Properties: Computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of designed molecules, helping to prioritize candidates with favorable drug-like characteristics early in the discovery process. nih.gov

By integrating these advanced computational methods, researchers can more efficiently explore the vast chemical space around the this compound scaffold to develop next-generation inhibitors with tailored pharmacological profiles.

Sustainable and Efficient Synthetic Strategies

The advancement of this compound chemistry also depends on the development of more sustainable and efficient synthetic methods, aligning with the principles of green chemistry. nih.gov Traditional methods for synthesizing substituted hydrazines often involve harsh conditions or the use of toxic reagents. researchgate.net

Modern synthetic organic chemistry offers several greener alternatives:

Catalytic C-N Coupling: The use of transition metal catalysts (e.g., palladium, copper, nickel) enables the efficient and selective formation of C-N bonds to construct substituted hydrazines and hydrazides under milder conditions. organic-chemistry.orgnih.govacs.org This includes methods for the direct N-arylation and N-alkylation of hydrazine precursors.

Use of Green Catalysts and Solvents: Employing reusable organocatalysts, such as L-proline, or recyclable magnetic nanocatalysts can significantly reduce the environmental impact of chemical synthesis. mdpi.comnih.gov Performing reactions using mechanochemistry (grinding) or in environmentally benign solvents like water further enhances the sustainability of the process. mdpi.comorganic-chemistry.org

Applying these modern strategies to the synthesis of this compound and its derivatives can lead to more cost-effective, safer, and environmentally friendly manufacturing processes.

Addressing Research Gaps and Emerging Challenges

Despite its long history, several challenges and research gaps remain in the field of this compound chemistry. The primary challenge is overcoming the safety concerns associated with irreversible MAO inhibition, which has limited the clinical use of compounds like phenelzine. nih.govfrontiersin.org

Key areas for future investigation include:

Mitigating Toxicity: A critical research gap is the development of strategies to reduce the mechanism-based toxicity and potential for drug-drug interactions. This could involve designing more selective inhibitors or developing targeted drug delivery systems, such as nanoformulations, to concentrate the therapeutic agent at the site of action and minimize systemic exposure. frontiersin.org

Understanding Polypharmacology: The diverse biological effects of phenelzine and its metabolites (e.g., inhibition of MAO, GABA-T, and primary amine oxidase) suggest a complex polypharmacology. A significant challenge is to dissect which of these actions are responsible for therapeutic efficacy versus adverse effects.

Biomarker Development: Identifying biomarkers to predict patient response or monitor for potential toxicity could help revive the clinical utility of potent MAOIs. This requires a deeper understanding of how genetic variations in metabolic enzymes (like CYPs) influence individual responses.

Long-Term Effects: While effective for treatment-resistant depression, the long-term consequences of irreversible enzyme inhibition are not fully understood. Further research is needed to clarify these effects and ensure long-term safety. nih.gov

Addressing these challenges through interdisciplinary research, combining medicinal chemistry, pharmacology, computational science, and clinical studies, will be essential to unlock the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for (2-Phenylpropyl)hydrazine?

- Methodological Answer : The compound is typically synthesized via hydrazone formation, where a ketone or aldehyde reacts with hydrazine under acidic or basic conditions. A common approach involves reacting substituted phenylpropylidene ketones with hydrazine hydrate in ethanol or methanol at elevated temperatures (60–80°C). Purification is achieved via recrystallization or column chromatography. Key parameters include solvent choice (polar aprotic solvents enhance reaction rates) and stoichiometric control to minimize byproducts .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and long-sleeved lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizing agents. Spills should be neutralized with dilute acetic acid and absorbed using inert materials (e.g., vermiculite). Regular monitoring for air contamination via UV-Vis spectroscopy (e.g., phosphomolybdic acid assays) is recommended .

Q. How can the purity and structure of this compound be characterized?

- Methodological Answer :

- Purity : Titration with potassium permanganate under acidic conditions quantifies hydrazine content via redox reactions (absorbance measured at 526 nm) .

- Structural Confirmation : Use IR spectroscopy (N-H stretches at 3200–3300 cm⁻¹, C=N peaks at 1600–1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.5 ppm, NH signals at δ 2.5–3.5 ppm). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., m/z 176 for C₁₁H₁₆N₂) .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound in catalytic processes?

- Methodological Answer : Density functional theory (DFT) calculations optimize transition states and reaction pathways. For example, studies on hydrazine-catalyzed carbonyl-olefin metathesis reveal that bicyclic hydrazine catalysts (e.g., [2.2.2]-hydrazines) lower activation barriers by 15–20 kJ/mol compared to [2.2.1] analogs. Computational models also predict regioselectivity in cycloaddition reactions, guiding experimental design .

Q. What role does this compound play in the synthesis of advanced materials like photocatalysts?

- Methodological Answer : In hydrothermal synthesis, hydrazine acts as a reducing agent and structure-directing agent. For instance, in MoSe₂/CdS-CdSe composites, hydrazine monohydrate controls phase modulation and defect engineering, enhancing photocatalytic hydrogen evolution (HER) activity. Optimal hydrazine concentrations (0.1–0.3 M) improve charge separation, achieving HER rates up to 12.7 mmol·g⁻¹·h⁻¹ under visible light .

Q. What are the mechanisms underlying the catalytic decomposition of this compound derivatives for hydrogen production?

- Methodological Answer : Ni-Ir/CeO₂ catalysts promote hydrazine decomposition via a dual-path mechanism:

- Direct decomposition : N₂H₄ → N₂ + 2H₂ (dominant at <100°C).

- Hydrogenolysis : N₂H₄ + H₂O → NH₃ + H₂ (favored at higher temperatures).

Kinetic studies show activation energies of 45–60 kJ/mol, with rate-determining steps involving N-N bond cleavage. In situ DRIFTS confirms intermediate formation of N-bound surface species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.